1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound that features a nitrobenzyl group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of benzyl compounds followed by the formation of the dihydropyridine ring through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Safety measures are essential due to the handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like halides or amines in the presence of suitable solvents.
Major Products
The major products formed from these reactions include various amine derivatives, substituted benzyl compounds, and other functionalized molecules.
Scientific Research Applications
1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dihydropyridine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid: shares similarities with other nitrobenzyl and dihydropyridine derivatives.
4-Nitrobenzyl alcohol: Another nitrobenzyl compound with different functional groups.
Nifedipine: A dihydropyridine derivative used as a calcium channel blocker.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C13H10N2O5 |
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Molecular Weight |
274.23 g/mol |
IUPAC Name |
1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10N2O5/c16-12-5-4-10(13(17)18)8-14(12)7-9-2-1-3-11(6-9)15(19)20/h1-6,8H,7H2,(H,17,18) |
InChI Key |
SZVPAVDMNNEMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
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